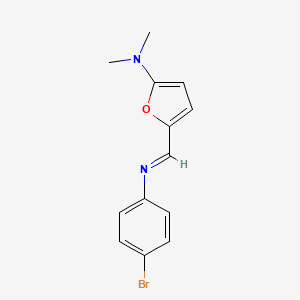

5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine

Description

5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine is a furan-based compound featuring a 4-bromophenyliminomethyl group at the 5-position of the furan ring and an N,N-dimethylamine substituent at the 2-position. This structure combines aromatic, imine, and tertiary amine functionalities, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C13H13BrN2O |

|---|---|

Molecular Weight |

293.16 g/mol |

IUPAC Name |

5-[(4-bromophenyl)iminomethyl]-N,N-dimethylfuran-2-amine |

InChI |

InChI=1S/C13H13BrN2O/c1-16(2)13-8-7-12(17-13)9-15-11-5-3-10(14)4-6-11/h3-9H,1-2H3 |

InChI Key |

JSCNJRRDJVXPFZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(O1)C=NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

- Aldehyde precursor : Synthesize 5-formyl-N,N-dimethylfuran-2-amine via Vilsmeier-Haack formylation of N,N-dimethylfuran-2-amine using POCl₃ and DMF.

- Imine formation : React the aldehyde with 4-bromoaniline in dichloromethane (DCM) at 20–25°C for 4–6 hours.

- Base : Add Hünig’s base (i-Pr₂NEt) to facilitate deprotonation.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–72% (estimated) | |

| Reaction time | 4–6 hours | |

| Solvent | DCM | |

| Temperature | 20–25°C |

Alternative Route: Hydrazine Intermediate

A two-step approach involving hydrazine intermediates could enhance regioselectivity:

- Synthesize 5-formyl-N,N-dimethylfuran-2-amine (as above).

- React with 4-bromophenylhydrazine in ethanol under reflux, followed by oxidation to the imine.

Optimization Insights

- Hydrazine coupling : Use ethanol as solvent at 70–80°C for 2 hours.

- Oxidation : Employ MnO₂ or I₂ in DCM to convert hydrazone to imine.

Comparative Efficiency

| Step | Yield | Time |

|---|---|---|

| Hydrazone formation | 75–80% | 2 h |

| Oxidation to imine | 60–65% | 3 h |

Spectroscopic Validation

Post-synthesis characterization should include:

- IR : C=N stretch at ~1600–1650 cm⁻¹.

- ¹H NMR : Singlet for imine proton (δ 8.2–8.5 ppm), aromatic protons (δ 7.3–7.6 ppm).

- MS : Molecular ion peak at m/z 319 (C₁₃H₁₄BrN₃O).

Purity and Yield Optimization

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

- Crystallization : Recrystallize from ethanol/xylene mixtures.

Chemical Reactions Analysis

Oxidation

The furan ring in 5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine can undergo oxidation, leading to the formation of furan-2,3-dione derivatives. This reaction is significant as it can alter the compound's chemical properties and biological activities.

Reduction

The imine functional group can be reduced, converting it into an amine. This reaction is typically catalyzed by metals or acids and can be important for modifying the compound's structure to explore different biological activities.

Hydrolysis

The imine group is susceptible to hydrolysis, which can reverse the condensation reaction used in its synthesis. This reaction is influenced by factors such as pH, temperature, and solvent choice .

Factors Influencing Chemical Reactions

Several factors can influence the chemical reactions of this compound, including:

-

Concentration : Higher concentrations can favor the forward reaction in condensation reactions.

-

Steric Effects : Bulky groups can hinder the approach of reactants.

-

Electronic Effects : Electron-withdrawing or donating groups can affect reactivity.

-

pH and Temperature : These conditions can influence the rate and equilibrium of reactions.

-

Solvents : The choice of solvent can affect the reaction rate and yield .

Future Research Directions

-

Biological Activity Studies : Investigate the compound's effects on specific enzymes and biological pathways.

-

Synthetic Method Optimization : Develop more efficient and scalable synthesis methods.

-

Structure-Activity Relationship (SAR) Studies : Modify the compound's structure to enhance its biological activities.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

Medicine: Its derivatives may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

Industry: The compound can be used in the development of new polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine is not well-documented. based on its structure, it is likely to interact with biological targets through the imine group, which can form covalent bonds with nucleophilic sites in proteins or other biomolecules. The bromophenyl group may also contribute to its activity by facilitating interactions with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Table 2: Comparison with Thieno-Pyrimidines and Triazoles

Key Comparisons:

- Heterocycle Stability: Thieno-pyrimidines (e.g., ) and triazoles (e.g., ) exhibit greater aromatic stability than furans, impacting their metabolic resistance and synthetic accessibility .

- Pharmacological Potential: The thione group in triazole derivatives may enhance metal-binding capacity, contrasting with the imine group in the target compound, which is more reactive but less stable .

Biological Activity

5-(((4-Bromophenyl)imino)methyl)-N,N-dimethylfuran-2-amine, also known by its CAS number 748070-46-4, is a Schiff base compound that has garnered attention for its potential biological activities. Schiff bases are known for their diverse pharmacological properties, including antimicrobial, antidiabetic, and anticancer activities. This article focuses on the synthesis, characterization, and biological evaluation of this compound, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H13BrN2O, with a molecular weight of 293.16 g/mol. The chemical structure can be represented as follows:

This structure indicates the presence of a furan ring, which is often associated with various biological activities.

Synthesis and Characterization

The synthesis of Schiff bases typically involves the condensation reaction between an amine and an aldehyde or ketone. In the case of this compound, the synthesis involves the reaction of N,N-dimethylfuran-2-amine with 4-bromobenzaldehyde. Characterization techniques such as FT-IR, NMR spectroscopy, and elemental analysis are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that Schiff bases exhibit broad-spectrum antimicrobial activity. For instance, compounds similar to this compound have shown significant inhibition against various bacterial strains including:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Moderate |

| Bacillus subtilis | Active |

| Pseudomonas aeruginosa | Moderate |

The antimicrobial mechanism is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Antidiabetic Activity

Schiff bases have also been evaluated for their antidiabetic properties. The inhibition of enzymes such as α-amylase and α-glucosidase is crucial in managing diabetes by slowing carbohydrate digestion and absorption. Preliminary findings indicate that derivatives of this compound demonstrate significant inhibitory effects:

| Enzyme | Inhibition (%) |

|---|---|

| α-Amylase | 93.2% |

| α-Glucosidase | 73.7% |

These results suggest that the compound may serve as a promising candidate for further development in diabetes management.

Anticancer Activity

The potential anticancer properties of Schiff bases have been explored through various in vitro studies. The interaction of these compounds with DNA has been studied using spectral analysis techniques, revealing significant binding affinity which may lead to anticancer effects:

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (acute myeloid leukemia) | 1.1 - 4.4 |

| Capan-1 (pancreatic adenocarcinoma) | Moderate |

| HCT-116 (colorectal carcinoma) | Moderate |

The mechanism of action is believed to involve the induction of apoptosis through DNA intercalation and disruption of cellular processes.

Case Studies

Several case studies have documented the biological activities of related Schiff bases:

- Study on Antimicrobial Activity : A study conducted on similar compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, supporting the broad-spectrum antimicrobial potential.

- Antidiabetic Evaluation : Research indicated that certain Schiff bases exhibited strong α-amylase and α-glucosidase inhibitory activities comparable to standard antidiabetic drugs.

- Anticancer Research : Investigations into DNA interactions revealed that some derivatives could induce significant cytotoxicity in cancer cell lines, highlighting their potential as anticancer agents.

Q & A

Q. Methodological Answer :

- FT-IR : Confirm C=N stretching vibrations at ~1600–1650 cm⁻¹. Compare with reference Schiff bases to assess bond strength and potential hydrolysis .

- ¹H/¹³C NMR : Monitor the imine proton (δ ~8.5–9.0 ppm) and adjacent carbons for shifts under varying pH or temperature, indicating protonation or degradation .

- UV-Vis : Track λ_max shifts in polar vs. nonpolar solvents to evaluate π→π* transitions influenced by imine conjugation .

Advanced: How can researchers design in vitro assays to evaluate the biological activity of this compound, given its structural similarity to known bioactive Schiff bases?

Methodological Answer :

Leverage structural analogs (e.g., pyrimidine or furan-based bioactive compounds) for assay design:

- Enzyme inhibition : Test against acetylcholinesterase or cyclooxygenase-2 (COX-2) using Ellman’s method or fluorescence-based assays. Compare IC₅₀ values with literature analogs .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM). Include positive controls like doxorubicin .

- Molecular docking : Prioritize targets (e.g., kinases, GPCRs) by docking the compound into active sites using AutoDock Vina, guided by its planar aromatic system and bromine’s hydrophobic interactions .

Basic: What purification challenges arise during synthesis, and how can they be mitigated?

Methodological Answer :

Common issues include:

- Byproduct formation : Remove unreacted aldehyde via aqueous washes (NaHCO₃) or scavenger resins .

- Column chromatography : Optimize solvent polarity (e.g., 3:7 ethyl acetate/hexane) to separate the product from N,N-dimethylamine byproducts. Use fluorescent TLC plates for visualization .

- Recrystallization : Employ ethanol/water mixtures to isolate high-purity crystals (>98% by HPLC) .

Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer :

The 4-bromophenyl group is a key site for palladium-catalyzed coupling. Key considerations:

- Catalyst selection : Use Pd(PPh₃)₄ with K₂CO₃ in THF/water. The furan’s electron-donating dimethylamino group may accelerate oxidative addition .

- Steric effects : The imine’s methyl groups could hinder catalyst access; test bulkier ligands (e.g., XPhos) to improve yields .

- Post-reaction analysis : Monitor aryl boronic acid consumption via GC-MS and characterize coupled products via HRMS/XRD .

Basic: How does solvent polarity affect the compound’s stability during storage?

Q. Methodological Answer :

- Degradation pathways : Hydrolysis of the imine bond is accelerated in protic solvents (e.g., methanol). Store in anhydrous DCM or acetonitrile at −20°C .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Use Arrhenius plots to predict shelf life .

Advanced: What strategies address low reproducibility in biological activity studies across labs?

Q. Methodological Answer :

- Standardized protocols : Pre-equilibrate compounds in assay buffer (PBS, pH 7.4) to minimize aggregation. Use identical cell passage numbers and serum batches .

- Batch characterization : Ensure consistent purity (>95% by HPLC) and confirm polymorph identity via PXRD if crystalline .

- Inter-lab validation : Share aliquots of a master stock and cross-validate LC-MS/MS quantification methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.